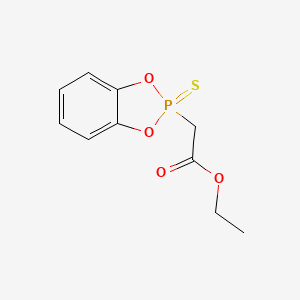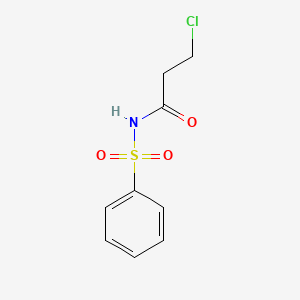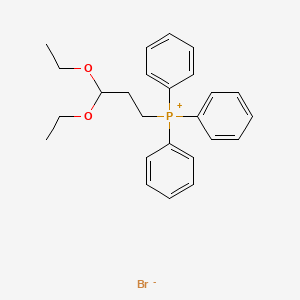
2-Heptylpropane-1,3-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylpropane-1,3-dithiol is an organic compound characterized by the presence of two thiol groups attached to a propane backbone with a heptyl substituent. This compound is part of the dithiol family, which is known for its significant reactivity due to the presence of thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptylpropane-1,3-dithiol can be synthesized through the reaction of 1,3-propanedithiol with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by nucleophilic substitution with the heptyl halide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Heptylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol groups.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly used.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers.
Scientific Research Applications
2-Heptylpropane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent for the protection of carbonyl compounds and in the synthesis of complex organic molecules.
Biology: Employed in the study of redox reactions and thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-heptylpropane-1,3-dithiol involves the reactivity of its thiol groups. These groups can form disulfide bonds through oxidation, which can be reversed by reduction. This redox activity is crucial in various biochemical processes, including enzyme function and cellular signaling . The thiol groups can also act as nucleophiles, participating in substitution reactions with electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedithiol: A simpler dithiol with similar reactivity but without the heptyl substituent.
1,2-Ethanedithiol: Another dithiol with a shorter carbon chain and different reactivity profile.
Lipoic Acid: A naturally occurring dithiol with significant biological importance.
Uniqueness
2-Heptylpropane-1,3-dithiol is unique due to the presence of the heptyl group, which imparts different physical and chemical properties compared to other dithiols.
Properties
CAS No. |
86103-38-0 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-heptylpropane-1,3-dithiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 |
InChI Key |
NTYVCZOYSCSJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedioate](/img/structure/B14404024.png)

![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

